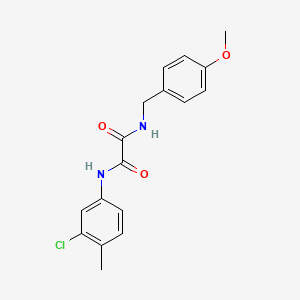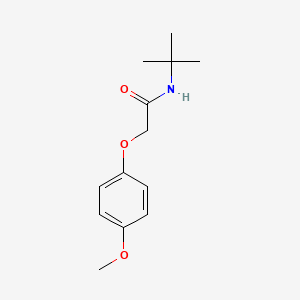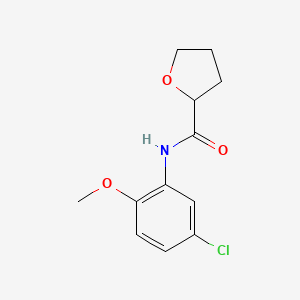![molecular formula C27H18ClNO3 B5030232 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)
2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is also known as a Schiff base or azomethine derivative and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound acts by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess anti-oxidant properties and protect against oxidative stress-induced damage. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
The advantages of using 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one in lab experiments include its wide range of pharmacological properties, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential as a therapeutic agent for the treatment of various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one. One potential direction is to study its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to investigate its potential as a radioprotective agent for the treatment of cancer. Furthermore, researchers can study its potential as a drug delivery system for targeted drug delivery.
合成法
The synthesis of 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been achieved through various methods. One of the most common methods is the condensation reaction between 4-chlorobenzaldehyde and 3-(1-naphthylmethoxy)benzaldehyde in the presence of ammonium acetate and ethanol. This reaction leads to the formation of the Schiff base, which is then cyclized with the help of urea to obtain the final product.
科学的研究の応用
This compound has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. Researchers have also studied its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClNO3/c28-22-13-11-20(12-14-22)26-29-25(27(30)32-26)16-18-5-3-9-23(15-18)31-17-21-8-4-7-19-6-1-2-10-24(19)21/h1-16H,17H2/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEBYZNSFWYTJZ-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)
![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)

![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)

![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)

![3-(allylthio)-6-(5-bromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5030231.png)
![(3R*,4R*)-1-(1-cyclopenten-1-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5030239.png)